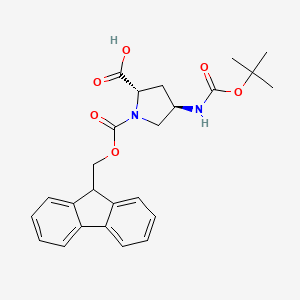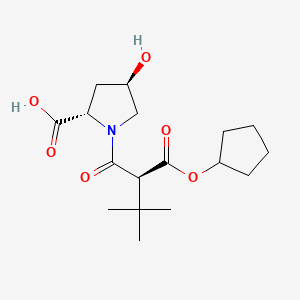
1'-epi-Entecavir-di-o-benzyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-epi-Entecavir-di-o-benzyl Ether is a derivative of entecavir, a nucleoside analogue used in the treatment of hepatitis B virus (HBV) infection. This compound has garnered attention in medical research due to its potential therapeutic effects.
Analyse Des Réactions Chimiques
1’-epi-Entecavir-di-o-benzyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ether groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1’-epi-Entecavir-di-o-benzyl Ether is similar to that of entecavir. It functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication. This inhibition occurs through competition with the natural substrate deoxyguanosine triphosphate, affecting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA .
Comparaison Avec Des Composés Similaires
1’-epi-Entecavir-di-o-benzyl Ether can be compared to other derivatives of entecavir, such as ent-Entecavir-di-o-benzyl Ether . While both compounds share a similar core structure, their unique substitutions and stereochemistry may result in different biological activities and therapeutic potentials.
Conclusion
1’-epi-Entecavir-di-o-benzyl Ether is a compound of significant interest in the field of medical research due to its potential antiviral properties. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific studies, particularly in the context of hepatitis B virus treatment.
Propriétés
Numéro CAS |
1354695-86-5 |
|---|---|
Formule moléculaire |
C26H27N5O3 |
Poids moléculaire |
457.534 |
Nom IUPAC |
2-amino-9-[(1R,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one |
InChI |
InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21+,22-/m0/s1 |
Clé InChI |
KROVOOOAPHSWCR-BDTNDASRSA-N |
SMILES |
C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Synonymes |
2-Amino-1,9-dihydro-9-[(1R,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)


